molecular formula C6H7NO3 B1196742 1,4,5,6-Tetrahydro-6-oxonicotinic acid CAS No. 5155-13-5

1,4,5,6-Tetrahydro-6-oxonicotinic acid

Cat. No. B1196742
CAS RN: 5155-13-5
M. Wt: 141.12 g/mol
InChI Key: SDKCWSUZEUBWLP-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-6-oxonicotinic acid, also known as 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid, is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da .


Molecular Structure Analysis

The molecular structure of 1,4,5,6-Tetrahydro-6-oxonicotinic acid consists of 10 atoms including 1 carbon atom connected to a carboxylic acid group (C6a), 1 carbon atom connected to a nitrogen atom (C2y), 1 nitrogen atom (N1x), and 1 oxygen atom connected to a carboxylic acid group (O6a) .


Physical And Chemical Properties Analysis

The exact mass of 1,4,5,6-Tetrahydro-6-oxonicotinic acid is 141.0426 and its molecular weight is 141.1247 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the web search results.

Scientific Research Applications

  • Nicotinic Acid Metabolism : 1,4,5,6-Tetrahydro-6-oxonicotinic acid has been identified as an intermediate in the degradation of nicotinic acid by Clostridium species. This process involves oxidative and reductive steps leading to the formation of α-methyleneglutaric acid, which is then converted to propionic and acetic acids and carbon dioxide (Tsai, Pastan, & Stadtman, 1966).

  • Role in Fermentation : It is part of the pathways for nicotinic acid degradation in certain microorganisms, implicating its importance in microbial metabolism and fermentation processes (Holcenberg & Tsai, 2003).

  • Technetium Binding : Its analogues, such as 6-Hydrazinonicotinic acid (HYNIC), have been used as bifunctional chelators for technetium in radiolabeling applications, demonstrating its potential in nuclear medicine (Meszaros, Dose, Biagini, & Blower, 2011).

  • Coordination Chemistry : 1,4,5,6-Tetrahydro-6-oxonicotinic acid is also studied in the context of coordination polymers, particularly in relation to cobalt(II) and nickel(II) coordination polymers. This research could have implications for materials science and catalysis (Škugor Rončević et al., 2021).

  • Pharmaceutical Research : It has been studied for its potential anti-inflammatory activity in the form of derivatives, such as 6-oxo-1-(beta-D-ribofuranosyl)nicotinic acid, showing significance in therapeutic applications (Miyai, Tolman, Robins, & Cheng, 1978).

  • Enzymatic Activity : The compound has been a subject of study in enzymology, specifically in the context of its role in the catabolism of nicotinate by certain bacteria, shedding light on unique enzymatic pathways (Kress, Alhapel, Pierik, & Essen, 2008).

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-2-1-4(3-7-5)6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKCWSUZEUBWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199509
Record name 1,4,5,6-Tetrahydro-6-oxonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydro-6-oxonicotinic acid

CAS RN

5155-13-5
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5155-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydro-6-oxonicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005155135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,6-Tetrahydro-6-oxonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F RAMIREZ, AP PAUL - The Journal of Organic Chemistry, 1954 - ACS Publications
IV. 6 IV exhibited bands at 3.00, 5.80, 5.85, 5.92, and 6.12 µ in the infrared as expected of theC-alkylated structure. s Alkylation of 2-carbet hoxy cy cl ohexan on e with II in ethanol …
Number of citations: 15 pubs.acs.org
L Tsai, ER Stadtman - Methods in Enzymology, 1971 - Elsevier
Publisher Summary This chapter focuses on the anaerobic degradation of nicotinic acid. Fermentation of nicotinic acid by Clostridium species leads to the formation of 1 mole each of …
Number of citations: 20 www.sciencedirect.com
L Tsai, I Pastan, ER Stadtman - Journal of Biological Chemistry, 1966 - Elsevier
6-Hydroxynicotinic acid was demonstrated to be the first intermediate in the degradation of nicotinic acid by a clostridium. In the presence of pyruvate, other intermediates accumulated; …
Number of citations: 64 www.sciencedirect.com
H Eggerer - Current topics in cellular regulation, 1985 - Elsevier
The pathway of the anaerobic degradation of nicotinic acid has been elucidated in classical studies performed by Earl and Terry Stadtman and co-workers. A microorganism was …
Number of citations: 16 www.sciencedirect.com
JP Kaiser, Y Feng, JM Bollag - Microbiological reviews, 1996 - Am Soc Microbiol
Our review of the metabolic pathways of pyridines and aza-arenes showed that biodegradation of heterocyclic aromatic compounds occurs under both aerobic and anaerobic conditions…
Number of citations: 371 journals.asm.org
ER Stadtman, TC Stadtman, IRA Pastan… - Journal of …, 1972 - Am Soc Microbiol
Clostridium barkeri sp. n. Page 1 JOURNAL OF BACEIOLOGY, May 1972, p. 758-760 Copyright ® 1972 American Society for Microbiology Vol. 110, No. 2 Printed in U.SA. Clostridium …
Number of citations: 76 journals.asm.org
OP Shukla - Proceedings of the Indian Academy of Sciences …, 1984 - Springer
Studies on biotransformation of pyridine derivatives have revealed two alternative patterns of biodegradation. Pyridine and α-picoline are not degradedvia the hydroxylated derivatives. …
Number of citations: 10 link.springer.com
E Bokor, J Ámon, M Varga, A Szekeres, Z Hegedűs… - bioRxiv, 2021 - biorxiv.org
Several strikingly different aerobic and anaerobic pathways of nicotinate utilization had been described in bacteria. No similar work is extant in any eukaryote. Here we elucidate a …
Number of citations: 3 www.biorxiv.org
JM Bollag, JP Kaiser - Critical Reviews in Environmental Science …, 1991 - Taylor & Francis
Heterocyclic aromatic compounds are chemicals possessing at least one aromatic ring structure and heteroatom, an atom other than carbon. This heteroatom can be nitrogen, oxygen, …
Number of citations: 52 www.tandfonline.com
SS Johansen, E Arvin, H MOSBæK… - … and Chemistry: An …, 1997 - Wiley Online Library
This article reports for the first time the degradation pathways of quinoline, isoquinoline, and methylquinolines by a mixed culture in a biofilm under nitrate‐reducing conditions. A simple …
Number of citations: 33 setac.onlinelibrary.wiley.com

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